![molecular formula C28H32N2O5 B5166494 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE](/img/structure/B5166494.png)
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE
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Overview
Description
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy and methoxy groups, and an ethanone moiety linked to a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-benzyloxy-3-methoxybenzaldehyde: This intermediate can be synthesized by reacting 4-benzyloxy-3-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.
Formation of 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazine}: This step involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with piperazine in the presence of a reducing agent like sodium borohydride.
Formation of the final product: The final step involves the reaction of 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazine} with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: 4-benzyloxy-3-methoxybenzaldehyde.
Reduction: 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the piperazine and ethanone moieties.
1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazine}: Contains the piperazine ring and benzyloxy-methoxy substitution but lacks the ethanone and methoxyphenoxy groups.
Uniqueness
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxy groups, along with the piperazine ring and ethanone moiety, makes it a versatile compound for various applications.
Biological Activity
1-{4-[3-(Benzyloxy)-4-Methoxybenzyl]piperazino}-2-(4-Methoxyphenoxy)-1-Ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, benzyloxy and methoxy substituents, and an ethanone moiety linked to a methoxyphenoxy group. Its unique structural characteristics suggest diverse applications in medicinal chemistry, particularly in the fields of oncology and pharmacology.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of 4-Benzyloxy-3-Methoxybenzaldehyde : Synthesized via oxidation of 4-benzyloxy-3-methoxybenzyl alcohol.
- Piperazine Formation : Reaction with piperazine in the presence of a reducing agent.
- Final Product Formation : Reaction with 4-methoxyphenoxyacetyl chloride.
This multi-step synthesis allows for the introduction of various functional groups that may enhance biological activity.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes or receptors involved in critical signaling pathways. Detailed studies are required to elucidate these interactions fully.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Inhibition of Cell Proliferation : It has been shown to suppress the viability of various cancer cell lines, including hepatocellular carcinoma (HCC) cells.
- Mechanisms Involved : Research indicates that it may downregulate p53 expression, which is crucial for tumor progression and metastasis, thereby interfering with epithelial-mesenchymal transition (EMT) processes associated with cancer metastasis .
Case Studies and Research Findings
A significant study investigated the effects of related benzofuran derivatives, showing promising results in inhibiting HCC cell migration and invasion. The study reported that compounds similar to this compound exhibited:
- Reduced Expression of Integrin α7 : This integrin is often overexpressed in metastatic cancer cells, indicating that the compound may play a role in reducing metastatic potential.
- Effects on EMT Markers : The compound was shown to upregulate E-cadherin while downregulating vimentin, Slug, and MMP-9—key players in EMT and metastasis .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Piperazine ring, benzyloxy/methoxy groups | Potential anticancer activity |
4-Benzyloxy-3-Methoxybenzaldehyde | Lacks piperazine and ethanone moieties | Limited biological activity |
1-{4-[3-(Benzyloxy)-4-Methoxybenzyl]piperazine} | Contains piperazine but lacks methoxyphenoxy | Anticancer properties not established |
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-32-24-9-11-25(12-10-24)34-21-28(31)30-16-14-29(15-17-30)19-23-8-13-26(33-2)27(18-23)35-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVXZULJMIEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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